5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Description
5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-derived compound characterized by a carbaldehyde group at position 4, a 4-bromophenylsulfanyl moiety at position 5, and phenyl substituents at positions 1 and 2. Its structure has been confirmed via crystallographic methods using tools like SHELX and ORTEP .
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYOPXTRNZGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Formylation: The carbaldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active compounds .
Monoamine Oxidase Inhibition
The compound has been identified as a potential inhibitor of monoamine oxidases (MAO), enzymes implicated in neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
Antidepressant Properties
In vitro studies have suggested that derivatives of this compound may possess antidepressant-like effects, potentially providing alternative therapeutic options for treating depression .
Crystal Structure Analysis
The crystal structure of related pyrazole compounds has been extensively studied to understand their packing and intermolecular interactions. For instance, the crystal structure analysis of related compounds revealed weak hydrogen bonds that could influence their physical properties . This understanding is crucial for the design of new materials with specific properties.
Organic Electronics
Due to their unique electronic properties, pyrazole derivatives are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to fine-tune the electronic properties through structural modifications makes these compounds suitable candidates for advanced electronic applications .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, researchers investigated the impact of pyrazole derivatives on MAO activity in rat liver homogenates. The findings suggested that these compounds could modulate neurotransmitter levels effectively, supporting their use in developing antidepressant medications .
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrazole vs. Pyrazoline Derivatives
- Pyrazoline Analogs: Compounds like 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde () feature a dihydropyrazole (pyrazoline) core.
- Oxadiazole Derivatives : Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one () replace the pyrazole core with a 1,3,4-oxadiazole ring. This substitution impacts π-π stacking and hydrogen-bonding capabilities, influencing anti-inflammatory activity (59.5–61.9% inhibition vs. carrageenan-induced edema) .
Substituent Effects
Position 5 Modifications
- Sulfanyl vs.
- Chlorophenylsulfanyl : The analog 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () introduces a chlorine atom at the phenyl ring’s meta position and a trifluoromethyl group at position 3. These changes enhance electron-withdrawing effects and metabolic stability .
Position 1 and 3 Substitutions
- Methyl vs.
Crystallographic and Computational Validation
Comparative Data Table
| Compound Name (Reference) | Core | Position 1 | Position 3 | Position 5 Substituent | Bioactivity (Where Reported) |
|---|---|---|---|---|---|
| Target Compound | Pyrazole | Phenyl | Phenyl | 4-Bromophenylsulfanyl | N/A |
| 5-(4-Bromophenoxy)-3-methyl-1-phenyl... (5) | Pyrazole | Phenyl | Methyl | 4-Bromophenoxy | N/A |
| IIIa (10) | Oxadiazole | – | – | 4-Chlorophenyl | 59.5% anti-inflammatory inhibition |
| 5-(3-Chlorophenylsulfanyl)-1-methyl... (9) | Pyrazole | Methyl | CF3 | 3-Chlorophenylsulfanyl | N/A |
Biological Activity
5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.
- Molecular Formula : C22H15BrN2OS
- Molecular Weight : 435.34 g/mol
- CAS Number : 956183-52-1
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, including this compound, the compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
This data suggests that the compound could be effective in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of pyrazole compounds has been well-documented. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis and enhance the efficacy of standard chemotherapy agents like doxorubicin.
Case Study:
A study focused on the synergistic effects of pyrazole derivatives with doxorubicin revealed that specific compounds significantly increased cell death in resistant breast cancer cells compared to doxorubicin alone .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have also been explored. Compounds structurally related to this compound demonstrated considerable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a controlled experiment, certain derivatives exhibited up to 85% inhibition at concentrations comparable to established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the phenyl rings and substituents can significantly influence their pharmacological properties. For instance:
- The presence of bromine in the phenyl group enhances antimicrobial activity.
- Sulfanyl groups contribute to improved anti-inflammatory effects.
Q & A
Q. What experimental methods are used to determine the crystal structure of this compound?
The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Employ direct methods with programs like SHELXS/SHELXD .
- Refinement : Iterative cycles using SHELXL to optimize bond lengths, angles, and displacement parameters .
Example crystallographic parameters (from analogous pyrazole derivatives):
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁/c | |
| Unit cell dimensions | a = 16.8944(14) Å, β = 96.084(8)° | |
| R factor | 0.036 (I > 2σ(I)) |
Q. How is the compound synthesized, and what are critical reaction conditions?
Synthesis involves multi-step organic reactions :
Formation of pyrazole core : Condensation of hydrazine derivatives with diketones or aldehydes under reflux in ethanol .
Sulfanyl group introduction : Nucleophilic substitution using 4-bromothiophenol in polar aprotic solvents (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
Q. Critical factors :
- Temperature control to avoid side reactions (e.g., over-oxidation).
- Solvent polarity for optimal yield (e.g., DMF enhances nucleophilicity) .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- FT-IR : Peaks at ~1650–1700 cm indicate the presence of the aldehyde group .
- Mass spectrometry (HRMS) : Exact mass matching (<5 ppm error) confirms molecular formula .
Advanced Research Questions
Q. How are photophysical properties analyzed, and what solvents are optimal for solvatochromic studies?
Photophysical characterization includes:
- UV-Vis spectroscopy : Measure in solvents of varying polarity (e.g., cyclohexane, DMSO) to study π→π* transitions .
- Fluorescence spectroscopy : Emission spectra (e.g., 356 nm in DMSO) reveal solvent-dependent Stokes shifts .
- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .
Q. Solvent polarity effects :
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?
Strategies for data anomalies :
Q. Example validation metrics :
| Metric | Acceptable threshold | Observed value |
|---|---|---|
| Bond length s.u. | <0.02 Å | 0.004 Å |
| Rint | <0.05 | 0.019 |
Q. What methodologies address conflicting bioactivity data in enzyme inhibition assays?
Experimental design considerations :
- Dose-response curves : Use 8–12 concentration points to calculate IC values with Hill slope validation .
- Control experiments : Include positive controls (e.g., aspirin for COX-2 inhibition) and solvent controls .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare replicates across labs .
Case study : A pyrazole derivative showed conflicting IC values (15 µM vs. 42 µM) due to assay pH differences. Buffer standardization (pH 7.4) resolved discrepancies .
Q. How are computational methods integrated with experimental data to predict biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., COX-2, PDB ID 5KIR) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with bioactivity .
Example : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, validated by ΔG = −9.2 kcal/mol in docking studies .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions via response surface methodology .
- In-line monitoring : Use ReactIR to track intermediate formation and minimize side products .
- Catalyst screening : Test Pd(OAc) vs. CuI for Suzuki couplings; Pd yields >80% vs. Cu’s 50% .
Q. Yield optimization table :
| Step | Parameter | Optimal value | Yield improvement |
|---|---|---|---|
| 1 | Reaction temperature | 80°C | +25% |
| 2 | Solvent | DMF | +15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
